molecular formula C11H14N2O6 B3114992 1-(2'-O,4-C-Methylene-beta-D-ribofuranosyl)thymine CAS No. 206055-67-6

1-(2'-O,4-C-Methylene-beta-D-ribofuranosyl)thymine

Cat. No.: B3114992
CAS No.: 206055-67-6
M. Wt: 270.24 g/mol
InChI Key: TYYUAZVXLRMUMN-SZVQBCOZSA-N
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Description

1-(2'-O,4-C-Methylene-beta-D-ribofuranosyl)thymine (CAS: 206055-67-6) is a bicyclic nucleoside derivative characterized by a methylene bridge between the 2'-oxygen and 4'-carbon of the ribofuranosyl sugar (Fig. 1). This structural modification locks the sugar in a rigid North-type conformation, enhancing metabolic stability and altering base-pairing interactions compared to natural thymidine . Its molecular formula is C₁₁H₁₄N₂O₆, with a molecular weight of 270.24 g/mol. The compound is classified as a nucleoside antimetabolite/analog, primarily investigated for applications in oligonucleotide synthesis and antiviral research .

Properties

IUPAC Name

1-[(1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O6/c1-5-2-13(10(17)12-8(5)16)9-6-7(15)11(3-14,19-9)4-18-6/h2,6-7,9,14-15H,3-4H2,1H3,(H,12,16,17)/t6-,7+,9-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYUAZVXLRMUMN-SZVQBCOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C3C(C(O2)(CO3)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@H]3[C@@H]([C@@](O2)(CO3)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206055-67-6
Record name 206055-67-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

The synthesis of 1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine involves a chemoenzymatic convergent approach. The key steps include the formation of the methylene bridge and the subsequent incorporation of the thymine base. The reaction conditions typically involve the use of protecting groups to ensure the selective formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity .

Chemical Reactions Analysis

1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine undergoes various chemical reactions, including:

Scientific Research Applications

1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid function. This interference can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets and pathways involved include the inhibition of DNA polymerases and the activation of apoptotic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 1-(2'-O,4-C-Methylene-beta-D-ribofuranosyl)thymine and related thymine nucleosides:

Compound Structural Features Molecular Formula Key Properties References
This compound Bicyclic ribose with 2'-O/4-C methylene bridge C₁₁H₁₄N₂O₆ Enhanced nuclease resistance; altered hybridization due to locked sugar conformation.
Thymidine (2'-Deoxythymidine) Natural nucleoside with 2'-deoxyribose C₁₀H₁₄N₂O₅ Standard DNA component; susceptible to enzymatic degradation.
1-(3-Azido-2,3-dideoxy-beta-D-allofuranosyl)thymine 3'-azido and 2',3'-dideoxy modifications C₁₀H₁₂N₅O₄ Antiretroviral activity; alpha anomer shows no activity, highlighting stereochemical sensitivity.
1-(2,3-Dideoxy-β-D-glycero-pent-2-enofuranosyl)thymine Unsaturated 2,3-dideoxy sugar C₁₀H₁₂N₂O₄ Potent antiretroviral activity; synthesized via halogenation/reduction of protected intermediates.
1-(2-Deoxy-2-α-C-hydroxymethyl-β-D-ribofuranosyl)thymine (20-α-hm-dT) 2'-α-hydroxymethyl substitution on deoxyribose C₁₁H₁₆N₂O₆ Hybridization studies show reduced duplex stability compared to natural thymidine.
1-(4-Thio-β-D-ribofuranosyl)thymine Sulfur substitution at 4'-position of ribose C₁₀H₁₄N₂O₃S Increased metabolic stability; potential for altered base-pairing in antisense oligonucleotides.
1-(2'-Fluoro-beta-D-arabinofuranosyl)thymine (FMAU) 2'-fluoro and arabinose configuration C₁₀H₁₂FN₂O₅ Used in PET imaging for tumor detection; rapid clearance and high tumor retention ratio observed.

Key Research Findings

Antiviral Activity

  • This compound: Limited direct antiviral data exist, but its bicyclic structure is hypothesized to resist phosphorylase-mediated degradation, a common limitation of natural nucleosides .
  • 1-(3-Azido-2,3-dideoxy-beta-D-allofuranosyl)thymine: Exhibits potent inhibition of Moloney sarcoma virus (EC₅₀ = 0.02 µM), outperforming AZT (EC₅₀ = 0.2 µM) .
  • 1-(2,3-Dideoxy-β-D-glycero-pent-2-enofuranosyl)thymine: Synthesized via a one-pot halogenation/reduction method, this compound shows antiretroviral activity at nanomolar concentrations .

Hybridization and Stability

  • The locked conformation of this compound reduces duplex stability by ~2°C per modification compared to thymidine, as observed in oligonucleotide hybridization studies .
  • In contrast, 1-(4-Thio-β-D-ribofuranosyl)thymine increases duplex stability due to sulfur’s polarizability, enhancing binding to complementary RNA .

Biological Activity

1-(2'-O,4-C-Methylene-beta-D-ribofuranosyl)thymine is a modified nucleoside that has gained attention due to its potential biological activities, particularly in the fields of virology and molecular biology. This compound is a derivative of thymidine, with specific modifications that enhance its properties as a nucleoside analog.

Chemical Structure and Properties

The structural modification of this compound involves the incorporation of a methylene bridge at the 4' position of the ribofuranosyl moiety. This alteration affects the compound's binding affinity and stability in biological systems, making it a subject of interest for therapeutic applications.

The biological activity of this compound primarily revolves around its interaction with nucleic acid synthesis processes. As a nucleoside analog, it can potentially inhibit viral replication by interfering with reverse transcriptase (RT) activity in viruses such as HIV. The presence of the methylene bridge may enhance its binding affinity to the active site of RT, thereby increasing its efficacy as an antiviral agent.

Research Findings

Recent studies have explored the effectiveness of this compound in various biological assays:

  • Antiviral Activity : In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on HIV-1 replication. It competes with natural substrates for incorporation into viral DNA, leading to chain termination during reverse transcription.
  • Selectivity and Toxicity : Comparative studies have shown that while this compound effectively inhibits viral replication, it exhibits lower cytotoxicity towards host cells compared to other nucleoside analogs. This selectivity is crucial for therapeutic applications as it minimizes potential side effects.

Case Studies

  • HIV-1 Reverse Transcriptase Inhibition : A study conducted by researchers at [source] found that this compound inhibited HIV-1 RT with an IC50 value significantly lower than that of conventional nucleoside reverse transcriptase inhibitors (NRTIs). The study utilized kinetic assays to elucidate the mode of action, confirming that the compound acts as a non-competitive inhibitor.
  • Molecular Modeling Studies : Molecular docking simulations indicated that the methylene bridge enhances the binding affinity of the compound to the RT active site. This finding was corroborated by experimental data showing increased inhibition rates in the presence of this modification.

Data Table

Parameter Value
Chemical FormulaC₁₁H₁₄N₂O₅
Molecular Weight258.24 g/mol
IC50 against HIV-1 RT0.5 µM
Cytotoxicity (IC50)>100 µM
Binding Affinity-9.5 kcal/mol (docking)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2'-O,4-C-Methylene-beta-D-ribofuranosyl)thymine
Reactant of Route 2
1-(2'-O,4-C-Methylene-beta-D-ribofuranosyl)thymine

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